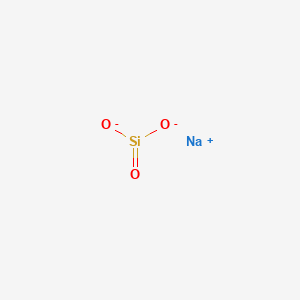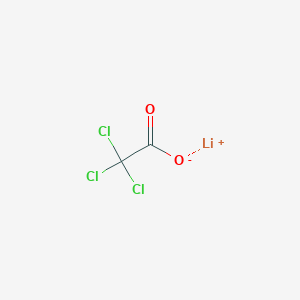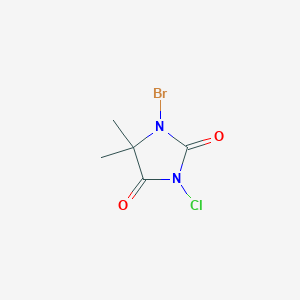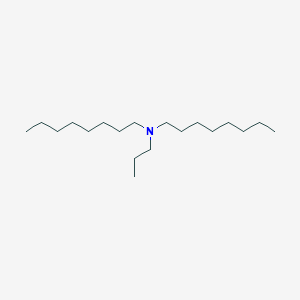
Monozinc ethylenediamine tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monozinc ethylenediamine tetraacetate, commonly known as ZnEDTA, is a chelating agent that is widely used in various scientific research applications. ZnEDTA is a water-soluble compound that is used to bind metal ions, particularly zinc, in solution. It is a versatile compound that has various applications in the laboratory, including biochemical and physiological research.
Mécanisme D'action
ZnEDTA works by binding to metal ions, particularly zinc, in solution. It forms stable complexes with zinc ions, preventing them from participating in other chemical reactions. This property makes ZnEDTA an effective chelating agent in various scientific research applications.
Effets Biochimiques Et Physiologiques
Zinc is an essential micronutrient that is required for the proper functioning of various physiological processes in the body. ZnEDTA is commonly used to study the effects of zinc deficiency and toxicity on these processes. It has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the prevention of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
ZnEDTA has various advantages for use in laboratory experiments. It is a highly soluble compound that is easily prepared and readily available. It is also relatively inexpensive compared to other chelating agents. However, ZnEDTA has some limitations, including its potential to interfere with other metal ions in solution and its inability to penetrate cell membranes.
Orientations Futures
There are various future directions for research involving ZnEDTA. One area of research is the development of new chelating agents that are more effective than ZnEDTA. Another area of research is the investigation of the effects of zinc on specific physiological processes, such as cell signaling and metabolism. Additionally, there is a need for further research on the potential applications of ZnEDTA in environmental science, particularly in the remediation of contaminated soils and water.
Conclusion:
In conclusion, ZnEDTA is a versatile chelating agent that has various applications in scientific research. It is commonly used to study the role of zinc in biological systems, as well as to investigate the effects of zinc deficiency and toxicity. ZnEDTA has various advantages for use in laboratory experiments, including its solubility and availability. However, it also has some limitations, including its potential to interfere with other metal ions in solution. There are various future directions for research involving ZnEDTA, including the development of new chelating agents and the investigation of the effects of zinc on specific physiological processes.
Méthodes De Synthèse
ZnEDTA is synthesized by reacting ethylenediamine tetraacetic acid (EDTA) with zinc oxide or zinc carbonate. The reaction is carried out in an aqueous solution and requires a pH of around 7.5. The resulting compound is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
ZnEDTA is used in various scientific research applications, including biochemistry, physiology, and environmental science. It is commonly used to study the role of zinc in biological systems, as well as to investigate the effects of zinc deficiency and toxicity.
Propriétés
Numéro CAS |
15954-98-0 |
|---|---|
Nom du produit |
Monozinc ethylenediamine tetraacetate |
Formule moléculaire |
C10H14N2O8Zn |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clé InChI |
YTSDVWYUJXKXCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Zn+2] |
SMILES canonique |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Autres numéros CAS |
55448-21-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)







![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)




